molecular formula C20H40NO10P B12766353 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate CAS No. 100759-95-3

2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate

Cat. No.: B12766353
CAS No.: 100759-95-3
M. Wt: 485.5 g/mol
InChI Key: QFZJGNYDKYRKNO-LEJFCBNZSA-N
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Description

2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate: is a complex organic compound that belongs to the class of aminoglucose phosphates This compound is characterized by the presence of a hydroxytetradecanoyl group attached to the aminoglucose backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Amino Group: The amino group is introduced at the 2-position of the glucose molecule through nucleophilic substitution reactions.

    Attachment of Hydroxytetradecanoyl Group: The hydroxytetradecanoyl group is attached to the amino group via an amide bond formation reaction.

    Phosphorylation: The final step involves the phosphorylation of the 6-position hydroxyl group to form the phosphate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose
  • 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 1-phosphate
  • 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 3-phosphate

Uniqueness

2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate is unique due to its specific phosphorylation at the 6-position, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific biochemical pathways and interactions that are not possible with its analogs.

Properties

CAS No.

100759-95-3

Molecular Formula

C20H40NO10P

Molecular Weight

485.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(3-hydroxytetradecanoylamino)-6-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C20H40NO10P/c1-2-3-4-5-6-7-8-9-10-11-15(23)12-18(25)21-16(13-22)19(26)20(27)17(24)14-31-32(28,29)30/h13,15-17,19-20,23-24,26-27H,2-12,14H2,1H3,(H,21,25)(H2,28,29,30)/t15?,16-,17+,19+,20+/m0/s1

InChI Key

QFZJGNYDKYRKNO-LEJFCBNZSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O)O

Origin of Product

United States

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